2-Bromo-3-methylbut-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbut-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-4(2)5(6)3-7/h3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHIYFCTDOCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CN)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Methylbut 2 En 1 Amine and Its Precursors
Indirect Synthesis Routes via Functional Group Transformations
Indirect routes provide powerful alternatives for the synthesis of 2-Bromo-3-methylbut-2-en-1-amine, often allowing for greater control and milder reaction conditions compared to direct amination or bromination of certain substrates. These methods typically involve the transformation of pre-existing functional groups on a similar carbon skeleton.
A logical and common precursor for the target amine is the corresponding allylic alcohol, 2-Bromo-3-methylbut-2-en-1-ol (B2687009). nih.gov The conversion of this alcohol to the desired amine is a key functional group transformation.
The conversion of an alcohol to an amine is a fundamental transformation in organic synthesis. Direct displacement of the hydroxyl group is difficult because it is a poor leaving group. Therefore, the alcohol must first be "activated" by converting the hydroxyl into a better leaving group. chemistrysteps.com One common strategy involves converting the alcohol to an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by an amine or a nitrogen nucleophile like ammonia (B1221849), an azide (B81097), or a protected amine equivalent.
In the context of allylic systems, these SN2 reactions must be carefully controlled to avoid competing SN2' reactions (allylic rearrangement) and elimination reactions. The choice of nucleophile and reaction conditions is critical to ensure the regioselectivity of the displacement.
The Mitsunobu reaction is a highly effective one-pot method for converting primary and secondary alcohols directly into a variety of functional groups, including protected amines, with a predictable inversion of stereochemistry. wikipedia.orgnrochemistry.comnih.gov This makes it a powerful tool for synthesizing chiral amines from chiral alcohols. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming an oxyphosphonium ion, which is an excellent leaving group. chemistrysteps.comorganic-chemistry.org This intermediate is then displaced by a suitable nitrogen nucleophile in a classic SN2 fashion. chemistrysteps.comnrochemistry.com
For the synthesis of primary amines, direct use of ammonia is not effective due to its basicity. Instead, nitrogen nucleophiles with a lower pKa are used, such as phthalimide, sulfonamides, or hydrazoic acid (HN₃). organic-chemistry.orgtcichemicals.com The resulting phthalimide, sulfonamide, or azide can then be cleaved under subsequent reaction conditions to liberate the free amine. organic-chemistry.org The Mitsunobu reaction's key advantage is its mild conditions and high stereospecificity (inversion), which is valuable in complex syntheses. nih.gov
| Mitsunobu Reaction Parameters | |
| Component | Typical Reagents/Conditions |
| Alcohol | Primary or Secondary Alcohol (e.g., 2-Bromo-3-methylbut-2-en-1-ol) |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Nitrogen Nucleophile | Phthalimide, Hydrazoic Acid (HN₃), Sulfonamides |
| Solvent | THF, Diethyl ether, Dioxane |
| Outcome | SN2 displacement with inversion of configuration |
The synthesis of this compound can also be envisioned starting from isomeric compounds that already contain the requisite bromine and nitrogen atoms. Such approaches would rely on isomerization reactions to move the double bond or rearrange the functional groups into the desired positions. For instance, a precursor like 4-bromo-3-methylbut-1-en-2-amine could potentially be isomerized to the target compound.
These isomerizations are often catalyzed by acids, bases, or transition metals. The driving force for such a reaction would be the formation of a more stable product. In this case, the target compound features a trisubstituted double bond, which is generally more thermodynamically stable than a monosubstituted or disubstituted double bond, providing a potential thermodynamic sink for the isomerization process.
Additionally, allylic rearrangements can be exploited. For example, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of 1-bromo-3-methylbut-2-ene through an SN1 or SN2' mechanism involving a resonance-stabilized allylic carbocation. stackexchange.comreddit.com A similar strategy could be explored where an amino group is already present in the molecule, though the basicity of the amine would complicate reactions under acidic conditions unless it is appropriately protected. Hydrolysis of a related saturated compound, 2-bromo-3-methylbutane, proceeds via a carbocation rearrangement to yield the tertiary alcohol, highlighting the prevalence of such shifts in this carbon skeleton. doubtnut.com
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient strategy for building molecular complexity. wikipedia.orgorganic-chemistry.org Several MCRs are known for the formation of C-N bonds. organic-chemistry.org
For a target like this compound, an MCR could potentially construct the C-Br and C-N bonds simultaneously or in a one-pot cascade sequence. For instance, variations of the A³ coupling (alkyne, aldehyde, amine) or related metal-catalyzed reactions could be adapted. While typically used for propargylamines, modifications could lead to allylic amines. nih.gov
Another conceptual approach involves the reaction of an appropriate alkene, a bromine source, and a nitrogen source in a three-component halocyclization or haloamination reaction. For example, tandem radical additions involving haloacetonitriles have been used to create complex cyclic structures, demonstrating the feasibility of combining halogenation and C-N bond formation in one process. acs.org Designing an MCR for this specific acyclic target would require careful selection of substrates and catalysts to control the regioselectivity of both the bromination and amination steps.
Synthesis from 2-Bromo-3-methylbut-2-en-1-ol and Derivatives
Stereoselective and Regioselective Synthesis
Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in the synthesis of complex organic molecules.
Stereoisomerism related to the restricted rotation around a carbon-carbon double bond is known as E/Z isomerism. creative-chemistry.org.uk For this phenomenon to occur, each carbon atom of the double bond must be bonded to two different groups. docbrown.info The designation of an isomer as E (entgegen, German for opposite) or Z (zusammen, German for together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org In a Z isomer, the highest-priority groups on each carbon are on the same side of the double bond, while in an E isomer, they are on opposite sides. creative-chemistry.org.ukdocbrown.info
The structure of this compound, which is (CH3)2C=C(Br)CH2NH2, features two identical methyl groups attached to one of the olefinic carbons. nih.gov Consequently, it does not exhibit E/Z isomerism, as the requirement for two different substituents on each carbon of the double bond is not met. docbrown.info
However, the principles of controlling double bond geometry are crucial in the synthesis of its precursors or structural isomers that do possess this feature, such as 1-bromo-2-methylbut-2-ene. ncert.nic.in The stereochemical outcome of reactions that form double bonds, like elimination reactions, can often be controlled by the choice of reactants, catalysts, and reaction conditions to selectively produce the desired E or Z isomer.
The synthesis of this compound is a study in chemo- and regioselectivity due to the presence of three distinct functional regions: the primary amine, the vinyl bromide, and the tetrasubstituted alkene.
Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in a potential synthesis involving the bromination of a precursor amine, the reagent must selectively react at the desired position without affecting the amine or the existing double bond.
Regioselectivity concerns the specific location of a chemical change. A key challenge in synthesizing this molecule is controlling the position of bromination. For example, the allylic bromination of a precursor such as 3-methyl-2-buten-1-amine (B78911) would need to be highly regioselective to install the bromine at the vinylic position rather than an allylic one. The reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of 1-bromo-3-methylbut-2-ene, a rearranged product, which underscores the importance of controlling carbocation intermediates to achieve the desired regioisomer. stackexchange.com
Synthetic building blocks with multiple electrophilic sites, such as 1-bromo-3-butyn-2-one, demonstrate how different nucleophiles can be directed to attack specific sites, allowing for regioselective functionalization. researchgate.net Similar principles would apply to the synthesis of this compound, where the sequence of introducing the amine and bromide functionalities and the choice of protecting groups would be critical to steer the reactions to the desired outcome and avoid unwanted side products.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles are increasingly being applied to the synthesis of amines and other valuable chemical entities.
A major focus of green chemistry is the reduction of solvent use, as solvents constitute a large portion of industrial waste. researchgate.net
Solvent-Free Synthesis: These reactions, performed neat or by grinding solid reactants together (mechanochemistry), minimize waste and can lead to higher efficiency. mdpi.comrsc.org For example, the Knoevenagel condensation can be carried out by grinding an aldehyde with an active methylene (B1212753) compound over basic alumina, completely avoiding the need for a solvent. researchgate.net Similar solvent-free approaches could be envisioned for steps in the synthesis of this compound's precursors.
Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, techniques like the use of phase-transfer catalysts or co-solvents can facilitate reactions. Some catalytic syntheses of propargylamines, which are structurally related to the target molecule, have been shown to work well in water. nih.gov
Table 1: Comparison of Green Synthesis Media
| Feature | Solvent-Free (Neat/Grinding) | Aqueous Media |
|---|---|---|
| Environmental Impact | Minimal waste generation, no solvent pollution. rsc.org | Benign solvent, but may require wastewater treatment. |
| Energy Consumption | Often lower due to faster reaction times or lower temperatures. | Can be higher if heating is required to overcome solubility issues. |
| Product Isolation | Simpler, often involving filtration or direct use of the crude product. mdpi.com | May require extraction with organic solvents. |
| Applicability | Suitable for many condensation and multicomponent reactions. researchgate.net | Limited by the solubility and stability of reactants in water. nih.gov |
Catalysts accelerate reactions, allowing them to proceed under milder conditions and with greater selectivity, which enhances atom economy and reduces energy consumption. mdpi.com
The synthesis of amines can be achieved using various catalytic systems. For instance, the A³ coupling reaction to produce propargylamines often employs transition metal catalysts like copper, gold, or zinc. nih.gov These catalysts can be used in very small amounts and are sometimes supported on materials that allow for easy recovery and reuse, further boosting the sustainability of the process. researchgate.net Metal-free catalytic systems are also being developed to avoid issues of metal toxicity and cost. rsc.org The application of such catalytic methods to the synthesis of this compound could involve a catalyzed amination or a catalyzed cross-coupling reaction to form the carbon-bromine bond.
Table 2: Examples of Catalytic Systems in Amine Synthesis
| Catalyst Type | Example(s) | Key Advantages | Relevant Synthesis |
|---|---|---|---|
| Copper-Based | CuCl, Cu-nanoparticles | Low cost, high reactivity. researchgate.net | A³ coupling for propargylamines. nih.gov |
| Gold-Based | AuBr₃ | Biocompatible, efficient for coupling reactions. nih.gov | Intermolecular coupling of ketones, amines, and alkynes. nih.gov |
| Zinc-Based | ZnO nanoparticles | Recyclable, efficient for A³ coupling. nih.gov | Synthesis of propargylamines. nih.gov |
| Metal-Free | Light-mediated persulfate activation | Avoids metal contamination, sustainable. rsc.org | Oxidative coupling/alkynylation for propargylamines. rsc.org |
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. mdpi.com This method often leads to dramatic reductions in reaction times—from hours to minutes—and can result in higher yields and purer products compared to conventional heating methods. clockss.org
This technique is particularly effective for multicomponent reactions (MCRs), where several reactants combine in a single step to form a complex product. tubitak.gov.trrsc.org The synthesis of various nitrogen-containing heterocyclic compounds has been significantly accelerated using microwave assistance. clockss.org A potential green synthesis for a precursor to this compound could involve a microwave-assisted multicomponent reaction, which would be highly efficient and atom-economical. tubitak.gov.tr
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours or days. mdpi.com | Typically minutes. clockss.org |
| Energy Efficiency | Lower, due to indirect heating of the vessel and surroundings. | Higher, due to direct heating of the solvent and reactant molecules. mdpi.com |
| Yield | Variable, can be lower due to side reactions over long periods. | Often higher due to rapid reaction and fewer side products. clockss.org |
| Temperature Control | Less precise, potential for localized overheating. | Precise and uniform heating. |
Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the documented chemical behavior of this compound. While the structural features of the molecule—a primary allylic amine and a vinylic bromide—suggest a rich and varied reactivity, specific experimental data on its participation in key organic reactions remains largely unpublished. Consequently, a detailed, evidence-based discussion of its reaction mechanisms, as requested, cannot be provided at this time.
The outlined investigation was to focus on the nucleophilic nature of the amine moiety and the reactivity of the vinylic bromine atom. This would have included an exploration of acylation, alkylation, and the formation of imines and heterocycles, as well as the role of the amine as a nucleophile in carbon-carbon bond-forming reactions. Furthermore, an analysis of the vinylic bromine's engagement in metal-catalyzed cross-coupling reactions, with a specific focus on Suzuki-Miyaura coupling, was planned.
General principles of organic chemistry allow for the postulation of how this compound might behave in these contexts. The primary amine is expected to be nucleophilic, readily undergoing reactions with electrophiles such as acyl halides and alkyl halides. youtube.comthieme-connect.de Its reaction with aldehydes and ketones would likely yield imines. rsc.org The presence of both a nucleophilic amine and an electrophilic carbon-bromine bond within the same molecule suggests the potential for intramolecular cyclization to form various nitrogen-containing heterocycles. rsc.org
The vinylic bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful tool for forming carbon-carbon bonds. nih.gov It is conceivable that this compound could participate in such reactions, though the presence of the free amine might necessitate the use of specific catalytic systems that are tolerant of this functional group or require a protection-deprotection strategy. nih.gov
However, without specific studies on this compound, any detailed discussion would be speculative and fall short of the required scientific accuracy and depth. The creation of data tables with research findings, as per the instructions, is not feasible due to the absence of this data in the public domain. Further experimental investigation into the reactivity of this compound is necessary to provide a thorough and validated account of its chemical properties.
Reaction Mechanisms and Chemical Reactivity of 2 Bromo 3 Methylbut 2 En 1 Amine
Reactions Involving the Vinylic Bromine Atom
Nucleophilic Substitution at the Vinylic Carbon (SNV) Mechanisms
Direct nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon due to the increased electron density of the double bond and the strength of the C-Br bond. However, under certain conditions, Nucleophilic Vinylic Substitution (SNV) can occur. researchgate.netsioc-journal.cn For 2-Bromo-3-methylbut-2-en-1-amine, reaction with a nucleophile could potentially lead to the displacement of the bromide ion. These reactions can proceed through various mechanisms, including an addition-elimination pathway, particularly if the double bond is activated by electron-withdrawing groups. acs.org Given the presence of the amine group, intramolecular reactions are also a possibility. It is important to note that multiple substitutions can occur when amines are used as nucleophiles with halogenoalkanes. chemguide.co.ukyoutube.com
Radical Reactions of Vinylic Halides
Vinylic halides can participate in radical reactions. For instance, radical cyclization reactions can be initiated from a vinylic halide. nih.gov In the case of this compound, the generation of a vinylic radical at the carbon bearing the bromine atom could potentially lead to intramolecular cyclization if a suitable radical acceptor is present within the molecule. The formation of such radicals can be initiated by various radical initiators or via photoredox catalysis. acs.org
Electrophilic and Radical Reactions of the Alkene Moiety
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.
Addition Reactions Across the Double Bond
The double bond can undergo electrophilic addition . libretexts.orglibretexts.org For example, the addition of a hydrogen halide like HBr would proceed via the protonation of the double bond to form a carbocation intermediate. savemyexams.comyoutube.com The stability of the resulting carbocation would determine the regioselectivity of the reaction, following Markovnikov's rule in many cases. chemguide.co.uk The subsequent attack of the bromide ion on the carbocation would yield the final product. The presence of both a bromine atom and an amine group on the starting material could influence the stability of the intermediate carbocation and thus the outcome of the reaction.
Hydroboration and Oxidation Pathways
The hydroboration-oxidation of this compound presents a case of competitive reactivity between the alkene and the amine functionalities. Boranes are known to react with both double bonds and amines.
The hydroboration of the carbon-carbon double bond in this compound would be expected to be slow due to the steric hindrance of the tetrasubstituted alkene. However, if it were to proceed, the regioselectivity would be influenced by both steric and electronic factors. In the hydroboration of vinyl halides, the boron atom predominantly adds to the carbon bearing the halogen acs.org. This preference is attributed to the stabilization of the transition state. Following this trend, the boron would likely add to C2. Subsequent oxidation would replace the boron with a hydroxyl group, leading to a bromo-amino-alcohol.
However, the primary amine functionality is also reactive towards boranes, forming an amine-borane adduct. This reaction is typically fast and may precede any reaction with the double bond. The formation of this adduct would deactivate the amine and could potentially influence the subsequent hydroboration of the alkene.
Predicted Hydroboration-Oxidation Pathways:
| Pathway | Reactant Site | Intermediate | Final Product (Predicted) | Influencing Factors |
| A | C=C double bond | Organoborane | 2-Bromo-3-methyl-1-aminobutane-2,3-diol | Steric hindrance of the alkene, electronic effects of the bromine. |
| B | Amine (-NH2) | Amine-borane adduct | This compound-borane complex | Nucleophilicity of the amine, Lewis acidity of the borane. |
It is plausible that pathway B would be the initial and dominant reaction, with the amine-borane adduct being the primary product under standard hydroboration conditions. Further reaction at the double bond would likely require more forcing conditions.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
The double bond in this compound can potentially participate in cycloaddition reactions. However, its reactivity is expected to be low due to steric hindrance and the electronic nature of the substituents.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are known to occur with alkenes google.com. In the case of this compound, irradiation in the presence of another alkene could potentially lead to the formation of a cyclobutane (B1203170) ring. The regiochemistry of the addition would depend on the electronic properties of the reacting partner.
Diels-Alder Reaction: The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile acs.org. This compound could act as a dienophile. The presence of the electron-withdrawing bromine atom could enhance its dienophilic character. However, the steric bulk around the double bond would be a significant impediment to the reaction. For a successful Diels-Alder reaction, highly reactive dienes and forcing reaction conditions would likely be necessary. The endo/exo selectivity would be influenced by the steric hindrance and potential secondary orbital interactions.
Predicted Cycloaddition Reactivity:
| Reaction Type | Role of Compound | Predicted Reactivity | Key Influencing Factors |
| [2+2] Cycloaddition | Alkene | Low to moderate (photochemical) | Steric hindrance, electronic nature of the reaction partner. |
| Diels-Alder | Dienophile | Low | Severe steric hindrance, electron-withdrawing effect of bromine (potential activation). |
Radical Addition and Polymerization Studies
The vinyl bromide moiety in this compound suggests the possibility of radical reactions.
Radical Addition: The addition of radicals to the double bond could be initiated by radical initiators or photochemically. The regioselectivity of the addition would be governed by the stability of the resulting radical intermediate. Addition of a radical to C3 would lead to a more stable tertiary radical at C2, stabilized by the adjacent bromine and methyl group.
Radical Polymerization: While vinyl halides can undergo radical polymerization, it is often challenging google.comresearchgate.net. The presence of the bulky substituents on the double bond of this compound would likely inhibit chain propagation, making homopolymerization difficult. If polymerization were to occur, it would likely result in a low molecular weight polymer. The amine group could also potentially interfere with the radical process.
Interplay of Functional Groups: Chemo-, Regio-, and Stereoselective Outcomes
The presence of multiple functional groups in this compound leads to complex and competitive reaction pathways, where the outcome is highly dependent on the reaction conditions.
Competitive Reaction Pathways
The primary amine is a nucleophile and a base, while the vinyl bromide can undergo nucleophilic substitution (though generally unreactive) and the alkene can undergo electrophilic and radical additions.
Nucleophilic vs. Electrophilic Reactions: In the presence of a nucleophile, the primary amine can compete with any potential substitution at the sp2-hybridized carbon bearing the bromine. Given the high activation energy for SN1 and SN2 reactions at vinylic centers, reactions at the amine are more likely. With electrophiles, the amine will readily react to form an ammonium (B1175870) salt, which would deactivate it towards further electrophilic attack. The double bond would then be the primary site for electrophilic addition.
Table of Predicted Competitive Reactions:
| Reagent Type | Most Likely Reaction Site | Predicted Product Type | Rationale |
| Strong Acid (e.g., HBr) | Amine (-NH2) | Ammonium salt | High basicity of the amine. |
| Electrophile (e.g., Br2) | Amine (-NH2) then C=C | Initially ammonium salt, then addition to the double bond. | Amine is a strong nucleophile. |
| Nucleophile (e.g., -OH) | Limited reactivity | No significant reaction expected at the vinyl bromide. | Vinylic halides are unreactive towards nucleophilic substitution. |
| Reducing Agent (e.g., LiAlH4) | Potential C-Br bond cleavage | 3-Methylbut-2-en-1-amine | Reduction of alkyl halides is possible. |
Influence of Reaction Conditions on Product Distribution
The distribution of products from reactions of this compound can be significantly influenced by reaction parameters such as temperature, solvent, and the nature of the reagents. For instance, in reactions with electrophiles, low temperatures might favor the kinetic product, while higher temperatures could lead to the thermodynamically more stable product, potentially involving rearrangements. The choice of a protic or aprotic solvent would also affect the reactivity of the amine and the stability of any charged intermediates.
Rearrangement Reactions Involving Carbocation Intermediates
Electrophilic addition to the double bond of this compound would proceed through a carbocation intermediate. The stability of this carbocation would be a key factor in determining the reaction pathway.
Addition of an electrophile (E+) to C3 would generate a tertiary carbocation at C2. This carbocation is stabilized by the three adjacent alkyl/aminoalkyl groups. However, the electron-withdrawing inductive effect of the bromine atom on the same carbon would be destabilizing.
Conversely, addition to C2 is unlikely due to the formation of a less stable secondary carbocation at C3.
Once formed, the tertiary carbocation at C2 could potentially undergo rearrangement if a more stable carbocation can be formed. However, given the substitution pattern, a 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation. Therefore, significant rearrangement of the initial tertiary carbocation is not expected. It is more likely that the nucleophile will attack at C2 to give the final addition product. It is important to note that carbocation rearrangements are common in similar systems and can be influenced by subtle changes in the substrate and reaction conditions rsc.orgrsc.org.
Acid-Base Properties and Salt Formation
The acid-base characteristics of this compound are primarily dictated by the presence of the primary amine functionality. This group, with its lone pair of electrons on the nitrogen atom, confers basic properties to the molecule, allowing it to react with acids to form salts.
The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is influenced by several electronic and structural factors within the molecule. For this compound, the key factors determining the basicity of the amine group are the inductive effects of the substituents and the hybridization of the nitrogen atom.
The nitrogen atom in the primary amine group possesses a lone pair of electrons, making it a Lewis base. wikipedia.orglibretexts.org In an aqueous solution, it can accept a proton from water to form an ammonium salt, establishing an equilibrium. The position of this equilibrium determines the strength of the base. The basicity of amines can be compared using the pKa of their conjugate acids (R-NH₃⁺); a higher pKa value indicates a stronger base. pressbooks.pub
Several factors influence the electron density on the nitrogen atom and thus its basicity:
Inductive Effects: Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity. libretexts.orglibretexts.org In this compound, the methyl groups on the double bond exert a positive inductive effect. However, the presence of the electronegative bromine atom on the double bond has an electron-withdrawing inductive effect, which tends to decrease the electron density on the nitrogen atom, thereby reducing its basicity. fiveable.memasterorganicchemistry.com
Hybridization: The nitrogen atom in a primary amine is sp³ hybridized. The basicity of amines is influenced by the s-character of the nitrogen's hybrid orbitals; greater s-character leads to lower basicity. aatbio.com Since the amine in this compound is a typical primary amine, its hybridization does not unusually alter its basicity compared to other primary amines.
Resonance Effects: In some amines, particularly aromatic amines, the lone pair on the nitrogen can be delocalized through resonance, which significantly reduces basicity. aatbio.comunacademy.com For this compound, being an allylic amine, there is a possibility of some interaction between the nitrogen lone pair and the adjacent π-system of the double bond, but this effect is generally less pronounced than in aromatic systems.
Table 1: Comparison of Predicted Basicity with Related Amines
| Compound | Structure | Predicted pKa of Conjugate Acid | Factors Influencing Basicity |
| This compound | CC(C)=C(Br)CN | 9.0 - 10.0 (Estimated) | Primary allylic amine, electron-withdrawing bromo group. |
| 3-Methylbut-2-en-1-amine | CC(C)=CHCN | 10.0 - 11.0 (Estimated) | Primary allylic amine, electron-donating alkyl groups. |
| Allylamine | H₂C=CHCH₂NH₂ | 9.69 | Primary allylic amine, reference compound. |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | Saturated primary amine, strong base. |
Note: The pKa values for this compound and 3-Methylbut-2-en-1-amine are estimated based on general chemical principles and comparison with structurally similar compounds.
As a basic compound, this compound readily reacts with a variety of inorganic and organic acids to form the corresponding ammonium salts. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and phosphoric acid, as well as organic acids like acetic acid and tartaric acid. The formation of a salt is an acid-base neutralization reaction.
The stability of these acid addition salts is an important consideration, particularly for the storage and handling of the compound. Generally, the salts of primary amines are crystalline solids with higher melting points and greater stability compared to the free base, which may be a liquid or a low-melting solid. wikipedia.org The formation of a salt can protect the amine from oxidative degradation and other decomposition pathways.
The stability of the salt is influenced by several factors:
Nature of the Acid: Stronger acids will form more stable salts. For instance, hydrochloride and sulfate (B86663) salts are typically very stable.
Crystal Lattice Energy: The stability of a crystalline salt is related to its lattice energy. Salts that can form a well-ordered and tightly packed crystal lattice will be more stable.
Hygroscopicity: Some salts have a tendency to absorb moisture from the atmosphere, which can affect their stability and handling properties. The choice of the acid can influence the hygroscopicity of the resulting salt.
While specific studies on the stability of various acid addition salts of this compound are not extensively documented, it is expected that its hydrochloride and hydrobromide salts would be stable, crystalline materials suitable for long-term storage. The synthesis of allylic amine salts, such as the hydrochloride salt, is a common practice in organic chemistry to facilitate purification and handling. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For a molecule like 2-Bromo-3-methylbut-2-en-1-amine, with its distinct proton and carbon environments, advanced NMR methods are crucial for unambiguous structural assignment.
While basic 1D ¹H and ¹³C NMR spectra offer initial insights, 2D NMR experiments are essential for conclusively assembling the molecular structure by revealing through-bond and through-space correlations. numberanalytics.comipb.pt
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the two methyl groups, the methylene (B1212753) group, and the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent bromine and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum would display five signals, one for each unique carbon atom in the molecule, including the two vinylic carbons.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be absent between the methyl protons and the methylene protons, confirming their separation by the quaternary vinylic carbons.
2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. numberanalytics.com It would definitively link the proton signals of the methyl groups and the methylene group to their corresponding carbon signals.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. diva-portal.org For instance, NOESY could reveal spatial proximity between the methylene protons and one of the methyl groups, depending on the preferred conformation around the C-C single bond.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
This table presents hypothetical, yet chemically plausible, NMR data based on established principles of chemical shifts and coupling constants for similar structural motifs.
| Atom Number | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | -CH₂NH₂ | ~3.5 (s, 2H) | ~45 | C2, C3 |
| 2 | >C-Br | - | ~125 | - |
| 3 | >C(CH₃)₂ | - | ~135 | - |
| 4 | -CH₃ | ~1.9 (s, 3H) | ~25 | C2, C3, C5 |
| 5 | -CH₃ | ~1.9 (s, 3H) | ~25 | C2, C3, C4 |
| - | -NH₂ | ~1.5 (br s, 2H) | - | - |
s = singlet, br s = broad singlet
The single bonds in this compound, particularly the C1-C2 bond, allow for rotational freedom, leading to different possible conformations (rotamers). At room temperature, the rotation around this bond is typically fast on the NMR timescale, resulting in averaged signals.
Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. nih.govresearchgate.net By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier to rotation is sufficiently high, the single, averaged signals observed at room temperature may broaden and eventually resolve into separate signals for each distinct conformer at lower temperatures. researchgate.net This allows for the characterization of individual conformers and the calculation of the energetic barriers between them. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. nih.gov
NMR spectroscopy is an exceptionally useful tool for monitoring the progress of chemical reactions in real-time without the need for sample isolation. magritek.compharmtech.commagritek.com This is achieved by acquiring spectra of the reaction mixture at regular intervals.
In the synthesis of this compound, for example from a corresponding alcohol or halide precursor, NMR can be used to:
Track Reactant Consumption and Product Formation: By integrating the characteristic signals of the starting materials and the product, their relative concentrations can be quantified over time, allowing for the determination of reaction kinetics. rsc.org
Identify Reaction Intermediates: Short-lived intermediates that may not be isolable can sometimes be observed and structurally characterized, providing a deeper understanding of the reaction mechanism. pharmtech.comnih.gov
Optimize Reaction Conditions: The effect of changing parameters like temperature, catalyst, or reagents can be quickly assessed, leading to improved reaction yields and selectivity. nih.gov
Modern benchtop NMR spectrometers can even be placed directly in a fume hood and connected to a reactor for on-line monitoring, providing real-time feedback on the reaction's progress. magritek.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.
For this compound, the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. docbrown.info Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units. HRMS would confirm the exact mass of both isotopic peaks, providing definitive proof of the molecular formula C₅H₁₀BrN. nih.gov
Table 2: HRMS Data for the Molecular Ion of this compound
| Ion Formula | Calculated Exact Mass (Da) |
| [C₅H₁₀⁷⁹BrN]⁺ | 162.99966 |
| [C₅H₁₀⁸¹BrN]⁺ | 164.99761 |
In a mass spectrometer, the molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is highly characteristic of the original molecule's structure. Tandem mass spectrometry (MS/MS) experiments involve isolating an ion of a specific m/z (like the molecular ion) and then inducing further fragmentation to gain more detailed structural information.
For this compound, several key fragmentation pathways can be predicted:
Alpha-Cleavage: This is a very common fragmentation pathway for amines. miamioh.edulibretexts.orglibretexts.org It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this would mean the loss of the brominated butenyl group to form a stable iminium ion, [CH₂NH₂]⁺, at m/z 30. This is often the base peak (most intense peak) in the spectrum of primary amines.
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion [C₅H₁₀N]⁺ at m/z 84. youtube.com
Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) from the molecular ion is also a possible pathway, which would yield a fragment at m/z 83.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 163/165 | [C₅H₁₀BrN]⁺ | Molecular Ion (M⁺) |
| 84 | [C₅H₁₀N]⁺ | Loss of •Br |
| 83 | [C₅H₉N]⁺• | Loss of HBr |
| 57 | [C₄H₉]⁺ | Loss of •CH₂NH₂ and Br• |
| 41 | [C₃H₅]⁺ | Allylic cation from further fragmentation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Together, they provide a detailed fingerprint of the functional groups present in "this compound".
The IR and Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to its primary amine, substituted alkene, and carbon-bromine functionalities.
As a primary amine, the molecule should display N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. wpmucdn.comorgchemboulder.comrockymountainlabs.com Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comorgchemboulder.com N-H bending vibrations, or scissoring modes, are expected to appear in the range of 1580-1650 cm⁻¹. orgchemboulder.comresearchgate.net A broad N-H wagging band may also be observed between 665 and 910 cm⁻¹. orgchemboulder.com
The carbon-carbon double bond (C=C) of the butenyl backbone will give rise to a stretching vibration. For a tetrasubstituted alkene, this peak is often weak in the IR spectrum but can be observed in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. researchgate.net The presence of an electronegative bromine atom directly attached to the double bond can influence the intensity and exact position of this peak.
The C-N stretching vibration of the aliphatic amine is anticipated to be in the 1020-1250 cm⁻¹ range. orgchemboulder.com The various C-H bonds within the methyl and methylene groups will also produce characteristic stretching and bending vibrations. C-H stretching from the sp³ hybridized carbons will appear just below 3000 cm⁻¹, while those from the sp² hybridized carbon of the double bond will be just above 3000 cm⁻¹.
A hypothetical summary of the expected key vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium - Strong |
| Primary Amine (NH₂) | Bending (Scissoring) | 1580-1650 | Variable |
| Primary Amine (NH₂) | Wagging | 665-910 | Broad, Strong |
| Alkene (C=C) | Stretch | 1640-1680 | Weak (IR), Strong (Raman) |
| Alkyl Bromide (C-Br) | Stretch | 500-600 | Medium - Strong |
| Aliphatic Amine (C-N) | Stretch | 1020-1250 | Medium - Weak |
| Alkyl (C-H) | Stretch | 2850-2960 | Strong |
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. acs.orgutexas.eduresearchgate.netnih.govnih.gov The synthesis of "this compound," likely from precursors such as 2-bromo-3-methylbut-2-en-1-ol (B2687009) or through an allylic amination reaction, could be effectively monitored using this method.
For instance, in a reaction converting an alcohol precursor to the amine, in-situ FTIR could track the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the concurrent appearance of the characteristic N-H stretching bands of the primary amine product. wpmucdn.com Similarly, the formation of the C-N bond could be followed by the emergence of its corresponding stretching vibration.
This technique allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, by providing immediate feedback on the rate of product formation and the consumption of reactants. It can also help in identifying the formation of any transient intermediates or byproducts, thus aiding in the elucidation of the reaction pathway. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information about the molecular structure, stereochemistry, and the nature of intermolecular interactions in the solid state of "this compound."
A single-crystal X-ray diffraction analysis of "this compound" would yield precise bond lengths, bond angles, and torsion angles. nih.govmdpi.com This data would confirm the connectivity of the atoms, including the positions of the bromine atom and the amine group on the butenyl backbone.
The geometry of the double bond (E/Z configuration) could be unequivocally determined. The analysis would also reveal the preferred conformation of the molecule in the solid state, for instance, the rotational position of the aminomethyl group relative to the double bond.
The crystal packing of "this compound" would be governed by a variety of intermolecular forces. rsc.orgnih.gov The primary amine group is a strong hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). Therefore, it is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···N hydrogen bonds, linking adjacent molecules into chains, layers, or a three-dimensional network.
The bromine atom can also participate in intermolecular interactions, most notably halogen bonding. mdpi.comnih.gov A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the lone pair of a nitrogen or another halogen atom. mdpi.comnih.gov The presence and nature of Br···N or Br···Br interactions could significantly influence the crystal packing. rsc.orgnih.gov
Chiroptical Spectroscopy (if chiral derivatives are relevant)
While "this compound" itself is achiral, the introduction of a chiral center, for example, through substitution at the aminomethyl group or by derivatization of the amine, would make chiroptical spectroscopy a relevant analytical tool. nih.govnih.govumn.edu Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light.
Should a chiral derivative of "this compound" be synthesized, chiroptical spectroscopy could be employed to:
Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral center could be established.
Analyze enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, allowing for a quantitative assessment of its optical purity. nih.gov
Study conformational changes: The CD spectrum is sensitive to the conformation of the molecule, providing a means to study conformational equilibria in solution.
The synthesis of chiral allylic amines is a topic of significant interest in organic chemistry, and various catalytic methods have been developed for their preparation. organic-chemistry.orgsioc-journal.cn Chiroptical analysis would be an indispensable tool in the characterization of any such chiral analogues of "this compound." nih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule, which in turn dictate its physical and chemical properties.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules. For a molecule like 2-Bromo-3-methylbut-2-en-1-amine, DFT calculations could determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT can be employed to calculate other ground state properties such as total energy, dipole moment, and vibrational frequencies, which are crucial for spectroscopic characterization.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, an analysis of its HOMO and LUMO would identify the probable sites for nucleophilic and electrophilic attack, offering predictions about its behavior in chemical reactions. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and charge distribution within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. researchgate.net This method allows for the calculation of natural atomic charges on each atom, offering a more intuitive picture of electron distribution than other population analysis methods. researchgate.net
For this compound, an NBO analysis would quantify the charge on each atom, revealing the polarity of bonds and identifying the most electron-rich and electron-deficient centers. This information is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to simulate chemical reactions, providing insights into the pathways and energetics of molecular transformations.
Transition State Localization and Energy Barrier Determination
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating this transition state geometry and calculating its energy is crucial for understanding the reaction's kinetics. Computational methods can be used to search the potential energy surface of a reaction to identify the transition state structure.
Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy barrier. A higher energy barrier corresponds to a slower reaction rate. For reactions involving this compound, such calculations would be instrumental in elucidating the feasibility and pathways of its potential transformations.
Solvent Effects in silico
Many chemical reactions are carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can simulate the effect of a solvent on a reaction in several ways. Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including a number of individual solvent molecules in the calculation.
By performing calculations with and without a solvent model, it is possible to assess the impact of the solvent on the stability of reactants, products, and transition states. For this compound, these in silico studies could predict how its reactivity might change in different solvent environments, providing valuable information for synthetic planning.
Prediction of Regio- and Stereoselectivity
Theoretical chemistry is instrumental in predicting the outcomes of chemical reactions. For this compound, computational models could predict how it would react with various reagents, specifically foreseeing the regioselectivity (which part of the molecule reacts) and stereoselectivity (the spatial arrangement of the resulting product).
Due to the presence of multiple reactive sites—the carbon-carbon double bond, the bromine atom, and the amine group—predicting the selectivity of reactions is non-trivial. Computational methods such as Density Functional Theory (DFT) could be employed to model the transition states of potential reaction pathways. By calculating the activation energies for different routes, chemists can determine the most likely product. For instance, in an electrophilic addition reaction, calculations could determine whether the electrophile would preferentially add to the carbon bearing the bromine or the adjacent carbon. Similarly, for nucleophilic substitution, theoretical models could predict whether the reaction would proceed via an S(_N)2, S(_N)2', or other mechanism, each leading to a different regio- and stereoisomer.
At present, specific published data on the predicted regio- and stereoselectivity of reactions involving this compound is not available.
Conformational Analysis using Molecular Mechanics and Dynamics
The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity and biological activity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy barriers to rotation around its single bonds.
Molecular mechanics, a computational method that uses classical physics to model the forces between atoms, is often the first step in identifying stable conformers. By systematically rotating the bonds of the this compound molecule and calculating the potential energy of each arrangement, a potential energy surface can be generated. The low-energy points on this surface correspond to stable conformers. For this molecule, key rotations would be around the C2-C3 and C1-N bonds. The relative energies of these conformers would be influenced by steric hindrance between the bulky bromine atom, the isopropyl group, and the amine group, as well as electronic interactions.
While conformational analyses have been performed on the related saturated compound, 2-bromo-3-methylbutane, dedicated studies identifying the specific stable conformers of this compound are not currently published.
Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's flexibility and how it explores different conformations over time. An MD simulation would solve Newton's equations of motion for the atoms of this compound, revealing how the molecule vibrates, rotates, and interconverts between different stable conformations. This would allow for the determination of the energy barriers for these interconversions and the timescales on which they occur. Such information is vital for understanding how the molecule might interact with a binding site on a protein or a catalytic surface.
Currently, there are no published molecular dynamics studies on this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deresearchgate.netwolfram.comresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The area around the bromine atom would also exhibit negative potential. The hydrogen atoms of the amine group and potentially the vinylic proton would show positive potential, indicating their susceptibility to nucleophilic attack.
While the principles of MEP mapping are well-established, a specific MEP map for this compound is not available in the current scientific literature.
Non-Linear Optical (NLO) Property Predictions (if applicable)
Non-linear optical (NLO) materials have applications in technologies such as telecommunications, optical computing, and data storage. rsc.org The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Molecules with large differences in electron density, often due to the presence of electron-donating and electron-withdrawing groups connected by a π-system, can exhibit significant NLO properties.
This compound possesses an electron-donating amine group and an electron-withdrawing bromine atom attached to a double bond, which could potentially give rise to NLO activity. Computational methods can be used to predict the hyperpolarizability of a molecule, which is a measure of its NLO response. However, there are currently no published theoretical studies predicting the NLO properties of this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive functional groups allows 2-Bromo-3-methylbut-2-en-1-amine to serve as a cornerstone in the assembly of intricate molecular frameworks. Its ability to participate in a variety of coupling and cyclization reactions makes it an important intermediate for accessing diverse chemical matter.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central focus of organic chemistry. nih.govrsc.org Allylic amines, such as this compound, are crucial precursors for the construction of these important cyclic systems. rsc.orgnih.gov The primary amine group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of various saturated and unsaturated nitrogen heterocycles. researchgate.netorganic-chemistry.org
For instance, the amine can participate in intramolecular cyclization reactions, potentially forming five-, six-, or seven-membered rings. organic-chemistry.org The presence of the bromine atom on the double bond offers a handle for subsequent palladium-catalyzed cross-coupling reactions, which can be employed to construct more complex heterocyclic systems in a stepwise fashion. organic-chemistry.org General strategies for the synthesis of nitrogen heterocycles often involve the reaction of primary amines with diols or dihalides, highlighting the potential for this compound to be utilized in similar synthetic routes. organic-chemistry.org
| Reaction Type | Potential Heterocyclic Product | Key Feature of this compound |
| Intramolecular Amination | Azetidines, Pyrrolidines, Piperidines | Nucleophilic primary amine |
| Palladium-Catalyzed Cyclization | Substituted Nitrogen Heterocycles | Vinyl bromide for cross-coupling |
| Multi-component Reactions | Complex Heterocyclic Scaffolds | Bifunctional nature (amine and bromide) |
The structural motifs present in this compound are foundational to many biologically significant molecules. Allylic amines are known structural components in a variety of biologically active agents and natural products. rsc.org The ability to functionalize both the amine and the vinyl bromide allows for the systematic construction of diverse molecular libraries for screening purposes.
The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated in multiple directions. The allylic amine moiety can be found in peptide isosteres, which are important for modifying the properties of peptides. nih.gov The vinyl bromide functionality provides a site for introducing further complexity through reactions such as Suzuki, Stille, and Heck cross-couplings, which are powerful methods for forming carbon-carbon bonds. organic-chemistry.org
The dual reactivity of this compound makes it an excellent starting material for the synthesis of highly functionalized acyclic molecules. The vinyl bromide can be transformed into a variety of other functional groups through transition-metal-catalyzed reactions, while the amine group can be modified or used to direct subsequent reactions. organic-chemistry.orgresearchgate.net
For example, the vinyl bromide can undergo Heck-type reactions to introduce aryl or vinyl substituents. nih.gov The resulting polyfunctionalized alkenes can then be subjected to further transformations, such as hydrogenation of the double bond to yield functionalized alkanes. The primary amine can also be used to introduce other functionalities or to participate in multicomponent reactions to build complex molecular structures in a single step. rsc.org
Derivatization for Novel Chemical Entities
The presence of two distinct reactive sites in this compound allows for selective functionalization, leading to the generation of novel chemical entities with tailored properties.
The primary amine group is a versatile handle for a wide range of chemical modifications. It can be readily alkylated, acylated, or sulfonylated to introduce various substituents. libretexts.orgorganic-chemistry.org These transformations can be used to modify the steric and electronic properties of the molecule, which can be crucial for its intended application.
Standard reactions for the functionalization of primary amines include:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. libretexts.org
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. libretexts.org
These derivatization reactions provide access to a vast chemical space starting from a single precursor.
| Reagent Type | Product Functional Group | Significance |
| Alkyl Halide | Secondary/Tertiary Amine | Modifies basicity and nucleophilicity |
| Acid Chloride/Anhydride | Amide | Introduces carbonyl functionality |
| Sulfonyl Chloride | Sulfonamide | Alters electronic properties |
| Aldehyde/Ketone | Secondary/Tertiary Amine | Carbon chain extension |
The vinyl bromide moiety is a key site for introducing molecular diversity through a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Common transformations of vinyl bromides include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups.
Heck-Mizoroki Reaction: Reaction with alkenes to form new carbon-carbon bonds and create more complex olefinic structures. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form enamines or other nitrogen-containing products. organic-chemistry.org
Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.
These powerful reactions allow for the precise and efficient construction of a wide array of complex molecules from the this compound scaffold.
Modifications of the Alkene Moiety
The vinyl bromide component of this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. sioc-journal.cn These reactions allow for the selective modification of the alkene moiety, transforming the molecule into a variety of more complex structures. The electron-rich nature of the double bond, substituted with two methyl groups, an aminomethyl group, and a bromine atom, influences the reactivity and regioselectivity of these transformations.
Prominent examples of such modifications include the Suzuki, Sonogashira, and Heck reactions. mdpi.com
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester. This would replace the bromine atom with a new alkyl, alkenyl, or aryl group, offering a powerful method for creating a diverse range of substituted allylic amines.
Sonogashira Coupling: The palladium- and copper-catalyzed reaction with a terminal alkyne would install an alkynyl group in place of the bromine. This introduces a linear, rigid moiety into the molecule, which can be a valuable building block for pharmaceuticals or materials with specific electronic or structural properties.
Heck Coupling: In a Heck reaction, the vinyl bromide could be coupled with an alkene in the presence of a palladium catalyst. This would lead to the formation of a new, more substituted diene system, further extending the carbon framework.
The conditions for these reactions would need to be carefully optimized to account for the presence of the primary amine, which can act as a ligand for the metal catalyst. Protection of the amine group may be necessary in some cases to prevent catalyst inhibition and side reactions.
Table 1: Potential Cross-Coupling Reactions for Alkene Modification
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | 2-(Aminomethyl)-3-methyl-N-R-but-2-en-1-amine |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-(Aminomethyl)-3-methyl-N-(alkynyl)-but-2-en-1-amine |
| Heck Coupling | R'-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃, Base | 2-(Aminomethyl)-3-methyl-N-(alkenyl)-but-2-en-1-amine |
Potential in Polymer Chemistry (e.g., as a monomer or functionalizing agent)
The dual functionality of this compound makes it a candidate for applications in polymer chemistry, both as a monomer for creating new polymers and as an agent for functionalizing existing ones.
As a monomer , it could potentially undergo radical polymerization through its vinyl bromide group. wikipedia.org Vinyl halides, such as vinyl bromide, can participate in radical polymerization, often initiated by thermal or photochemical decomposition of an initiator. wikipedia.orglibretexts.org Copolymerization with other vinyl monomers, like acrylates or styrenes, could be used to incorporate the allylic amine functionality into the polymer backbone. This would yield polymers with pendant primary amine groups, which are valuable for subsequent modifications, altering polymer properties like solubility, or for applications in areas like gene delivery or as scavenging resins. The bromine atom would also be incorporated, potentially conferring fire-retardant properties to the resulting material. wikipedia.org
As a functionalizing agent , the primary amine allows for the covalent attachment of the molecule onto existing polymers. For instance, it can react with polymers containing electrophilic groups such as acid chlorides, epoxides, or isocyanates. This process, known as post-polymerization modification, is a powerful strategy for introducing new functionalities onto a polymer backbone. nih.govresearchgate.net Attaching this compound would introduce both a pending vinyl bromide and a tertiary amine (after reaction) to the polymer chain. The vinyl bromide could then serve as a site for further cross-linking or grafting reactions.
Table 2: Potential Roles in Polymer Chemistry
| Application | Reactive Group | Potential Polymerization/Reaction Type | Resulting Polymer Feature |
| Comonomer | Alkene (Vinyl Bromide) | Radical Polymerization | Polymer backbone with pendant allylic amine and bromine |
| Functionalizing Agent | Amine | Nucleophilic addition to electrophilic polymers | Pendant vinyl bromide group for further modification |
Application in Ligand Design for Catalysis
The structure of this compound is well-suited for its use as a ligand in transition-metal catalysis. It possesses two potential coordination sites: the nitrogen atom of the primary amine with its lone pair of electrons, and the π-system of the carbon-carbon double bond. wikipedia.org The ability to coordinate to a metal center through two points makes it a potential bidentate ligand.
The formation of a chelate ring with a metal center can lead to more stable and selective catalysts. In this case, the molecule could form a five-membered chelate ring, which is a common and stable arrangement in coordination chemistry. Such N,-alkene bidentate ligands are known in catalysis and can influence the stereochemistry and reactivity of the catalytic cycle. nih.gov
Ligands containing allylic amine motifs have been employed in various catalytic transformations, including asymmetric allylic alkylations and aminations. acs.orgqub.ac.uk By coordinating to a metal such as palladium, rhodium, or iridium, this compound could be used to modulate the electronic and steric environment around the metal center, thereby influencing the outcome of a catalytic reaction. The substituents on the alkene (two methyl groups) and the aminomethyl group would create a specific steric pocket around the metal, which could be exploited for stereoselective catalysis. The bromine atom, while not typically a primary coordination site in this context, could electronically influence the coordinating ability of the alkene. Furthermore, the primary amine could be readily modified to create a library of related ligands with different steric and electronic properties, for example, by N-alkylation or N-arylation, allowing for fine-tuning of the catalyst's performance. acs.org
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Research into allylic amines, the class to which 2-bromo-3-methylbut-2-en-1-amine belongs, has established them as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex nitrogen-containing molecules. nih.govnih.govqub.ac.uk They serve as versatile three-carbon building blocks for constructing heterocycles and other bioactive compounds. nih.gov
Methodological advancements have moved beyond classical approaches, such as the Gabriel synthesis from allylic alcohols organic-chemistry.org, towards more efficient and selective catalytic strategies. Key developments include:
Transition-Metal Catalysis : Palladium-catalyzed reactions, like the Tsuji-Trost allylic substitution, have become a cornerstone for forming allylic amines. qub.ac.ukresearchgate.net Recent breakthroughs have focused on direct C(sp³)–H amination of alkenes, providing atom-economical routes to these valuable products. incatt.nlnih.gov
Diverse Catalytic Systems : While palladium has been dominant, research has expanded to include other transition metals such as rhodium, iridium, cobalt, and molybdenum, often providing complementary reactivity and selectivity. rsc.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org Molybdenum catalysis, in particular, has emerged as a cost-effective and environmentally friendly alternative for highly selective allylic aminations. organic-chemistry.org
Synthesis of Functionalized Substrates : Specific protocols have been developed for preparing N-functionalized N-(2-bromoallyl)amines, which serve as platforms for further diversification through cross-coupling reactions. researchgate.net
These advances have collectively enhanced the accessibility and utility of allylic amines, enabling the synthesis of a wide array of structurally diverse molecules.
Unexplored Reactivity and Synthetic Opportunities
Despite significant progress, the full synthetic potential of this compound remains largely untapped. The vinyl bromide moiety, in particular, offers numerous avenues for subsequent, selective functionalization that have not been fully explored.
Future research could focus on:
Sequential Cross-Coupling Reactions : The vinyl bromide presents a reactive handle for a variety of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A systematic investigation into sequential reactions—first utilizing the allylic amine functionality and then the vinyl bromide, or vice versa—could lead to highly complex molecular architectures from a simple starting material.
Novel Cyclization Strategies : The bifunctional nature of the molecule is ideal for designing novel intramolecular cyclization reactions. For instance, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been shown to produce substituted pyrroles while retaining the bromine atom for further modification. nih.gov Similar strategies could be developed for this compound to access unique heterocyclic scaffolds.
Domino and Multicomponent Reactions : Designing domino reactions that engage both the amine and the bromo-alkene functionalities in a single, efficient operation is a significant opportunity. nih.gov Such processes would offer rapid access to molecular complexity and are highly desirable in modern organic synthesis.
Development of Novel Catalytic Transformations
The development of new catalytic methods remains a frontier in organic chemistry. For a substrate like this compound, future catalytic research is expected to pursue several key goals:
Asymmetric Catalysis : The majority of existing methods produce racemic allylic amines. A primary challenge is the development of robust catalytic systems for the enantioselective synthesis of chiral allylic amines. nih.govincatt.nlyoutube.com This is crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Recent successes in molybdenum-catalyzed asymmetric amination highlight the potential of exploring less common metals for these transformations. organic-chemistry.org
Overcoming Catalyst Inhibition : Primary and secondary amines can coordinate to and deactivate metal catalysts. incatt.nl Innovative strategies, such as the in-situ formation of ammonium (B1175870) salts to slowly release the free amine, have been developed to overcome this challenge in palladium catalysis. incatt.nlsciencedaily.com Further development of catalysts and reaction conditions that are tolerant to free amines is highly desirable.
C-H Functionalization : Direct functionalization of the allylic C-H bonds of the methyl groups offers an alternative and highly atom-economical route to new derivatives. While challenging, advances in photoredox and organocatalysis are beginning to enable such transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methods from traditional batch processes to continuous flow and automated systems represents a major leap in efficiency, safety, and scalability. researchgate.net
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or reactive intermediates. researchgate.netvapourtec.com Superheated flow chemistry, for example, can accelerate reactions and enable novel reactivity. acs.org The synthesis of allylic amines from allyl chloride and ammonia (B1221849) has been demonstrated in a pipeline reactor, showcasing the feasibility of this approach. google.com Applying these principles to the synthesis and transformations of this compound could streamline its production and subsequent derivatization.
Automated Synthesis : The combination of flow chemistry with robotics and automated liquid handlers enables high-throughput experimentation and the rapid synthesis of compound libraries. sigmaaldrich.comnih.gov Platforms that use pre-packaged reagent cartridges can automate complex organic reactions, purification, and analysis, accelerating the discovery of new derivatives and bioactive molecules. sigmaaldrich.comsynplechem.com Integrating this compound as a building block into such automated workflows could rapidly expand the chemical space accessible from this versatile compound. acs.org
Advanced Computational Approaches for Predictive Design of Derivatives and Reactions
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. acs.org
Mechanistic Elucidation : Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, elucidate mechanisms, and understand the origins of regio- and enantioselectivity in catalytic reactions. rsc.orgrsc.org Such studies can guide the rational design of more efficient catalysts and reaction conditions for transformations involving allylic amines.
Predictive Modeling : Machine learning (ML) models are being developed to predict reaction outcomes, yields, and selectivity. nih.govarxiv.org For instance, quantitative structure-activity relationship (QSAR) models can predict the reaction rate constants of reactive bromine species with organic compounds. nih.gov By training these models on existing reaction data, researchers can screen virtual libraries of substrates and catalysts to identify promising candidates for experimental validation, saving significant time and resources.
De Novo Design : Advanced algorithms can design novel derivatives of this compound with desired properties and even propose synthetic routes to them. This predictive power can guide research toward unexplored areas of chemical space and accelerate the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-3-methylbut-2-en-1-amine, and what catalysts or conditions optimize yield?
- Methodological Answer : The synthesis of this compound (CAS 111463-45-7, C₅H₁₀BrN) can involve bromination of precursor alkenes using bromine or N-bromosuccinimide (NBS). Catalysts such as iron or aluminum bromide may enhance regioselectivity . Reaction optimization requires controlled temperature (e.g., 0–25°C) and inert atmospheres to prevent decomposition. Enamine Ltd. lists this compound as a building block, suggesting its utility in multi-step syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. Key markers include:
- ¹H NMR : Olefinic proton signals at δ 5.2–5.8 ppm (indicative of the double bond) and splitting patterns from adjacent methyl groups.
- ¹³C NMR : Distinct signals for the brominated carbon (~δ 100–110 ppm) and allylic carbons.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 164.05 (C₅H₁₀BrN⁺) . High-performance liquid chromatography (HPLC) with >98% purity checks (as per GLPBIO protocols) ensures minimal isomer contamination .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Safety Data Sheets (SDS) for analogous amines (e.g., 2-Buten-1-amine) recommend avoiding moisture and strong oxidizers . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?
- Methodological Answer : Discrepancies may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature (VT) NMR to assess dynamic effects.
- 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomers.
- Density Functional Theory (DFT) calculations to predict and compare theoretical vs. experimental spectra . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation.
Q. How does the stereoelectronic environment of the bromine atom influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The allylic bromine’s electron-withdrawing effect polarizes the C-Br bond, enhancing susceptibility to SN2 reactions. Steric hindrance from the methyl group may favor elimination (E2) under basic conditions. Kinetic studies (e.g., varying nucleophile concentration) and computational modeling (e.g., Gaussian) can map reaction pathways .
Q. What methodologies quantify trace impurities in this compound, and how do they impact downstream applications?
- Methodological Answer : Use GC-MS or LC-MS with internal standards (e.g., deuterated analogs) for impurity profiling. Limit tests for residual solvents (e.g., DCM, THF) follow ICH Q3C guidelines. Impurities >0.1% (e.g., dehydrohalogenation byproducts) may alter reaction outcomes in catalysis or medicinal chemistry .
Q. How can researchers design kinetic studies to evaluate the thermal decomposition of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Isothermal studies at 40–60°C, monitored via HPLC, establish rate constants (Arrhenius plots). Gas evolution analysis (e.g., HBr detection via FTIR) identifies degradation pathways .
Data Analysis and Contradiction Management
Q. What statistical approaches validate reproducibility in synthetic yields of this compound across multiple batches?
- Methodological Answer : Apply ANOVA to compare yields from ≥3 independent syntheses. Use control charts to monitor process stability. Outliers may indicate variable catalyst activity or moisture ingress. Triangulate data with reaction monitoring tools (e.g., in situ IR) to correlate yield with intermediate conversion .
Q. How do computational models (e.g., molecular dynamics) predict the solvation effects of this compound in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
